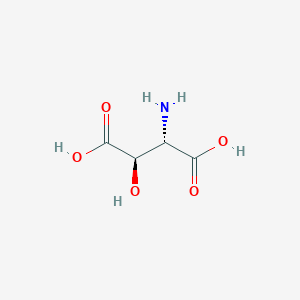

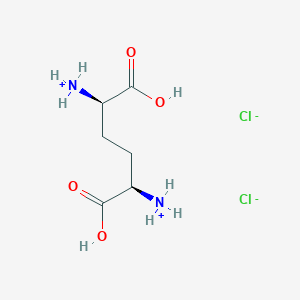

Z-Dbu(Fmoc) (S)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

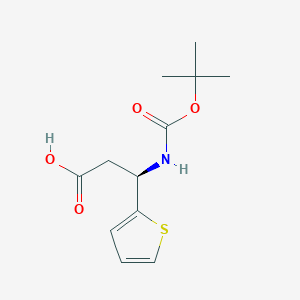

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.

BenchChem offers high-quality (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Peptidique en Phase Solide (SPPS)

Z-Dbu(Fmoc) (S) : est principalement utilisé dans la SPPS, où il joue un rôle crucial dans la déprotection du groupe Fmoc. Cette étape est essentielle pour l'addition séquentielle d'acides aminés afin de former des peptides. L'utilisation de Z-Dbu(Fmoc) (S) a été optimisée pour supprimer la formation de diketopiperazine (DKP), une réaction secondaire courante qui peut entraver l'élongation de la chaîne peptidique .

Suppression des Réactions Secondaires

La capacité du composé à réduire les réactions secondaires, telles que la formation de DKP, est particulièrement précieuse dans la synthèse de peptides complexes. En utilisant une solution contenant 2% DBU et 5% de pipérazine, les chercheurs ont obtenu une réduction significative de la formation de DKP par rapport aux méthodes traditionnelles utilisant la pipéridine/DMF .

Synthèse Peptidique Assistée par Micro-ondes

En synthèse peptidique assistée par micro-ondes, Z-Dbu(Fmoc) (S) peut être utilisé comme alternative à la pipéridine pour l'élimination du Fmoc. Cette méthode améliore l'efficacité et la vitesse de formation de la liaison peptidique, ce qui est essentiel pour la synthèse à haut débit et la production de grandes bibliothèques de peptides .

Études Cinétiques de l'Élimination du Fmoc

La cinétique de l'élimination du Fmoc est un aspect important de la synthèse peptidique. Z-Dbu(Fmoc) (S) a été utilisé dans des études pour comparer l'efficacité de différents réactifs de déprotection. Il a été démontré qu'il provoquait l'élimination complète du groupe Fmoc en moins d'une minute, rivalisant avec la pipéridine en vitesse .

Réduction de la Toxicité

Une autre application de Z-Dbu(Fmoc) (S) est la réduction de la toxicité associée à la synthèse peptidique. En remplaçant la pipéridine par des alternatives moins toxiques comme Z-Dbu(Fmoc) (S), les risques environnementaux et pour la santé posés par le processus de synthèse peuvent être atténués .

Études de Fragmentation des Peptides

Le rôle du composé dans les processus de fragmentation des peptides, tels que la formation de DKP, en fait un outil précieux pour étudier la stabilité et les voies de dégradation des peptides. Ces informations sont cruciales pour la conception de peptides thérapeutiques stables .

Développement de Nouvelles Résines

Enfin, Z-Dbu(Fmoc) (S) contribue à l'invention de nouveaux supports solides ou résines qui peuvent prévenir les réactions secondaires comme la formation de DKP. Ces avancées sont essentielles pour l'amélioration continue des méthodologies de synthèse peptidique .

Mécanisme D'action

Target of Action

The primary target of Z-Dbu(Fmoc) (S) is the amino group in the peptide chain during Solid Phase Peptide Synthesis (SPPS) . The compound acts as a protecting group for the amino group, preventing it from engaging in undesired side reactions during the synthesis process .

Mode of Action

Z-Dbu(Fmoc) (S) operates by protecting the amino group in the peptide chain. The protection is achieved by the formation of a carbamate linkage between the Fmoc group and the amino group . This protection allows for the selective addition of amino acids to the peptide chain during SPPS . The Fmoc group is then removed by a base , such as piperidine or a combination of piperazine and DBU , which results in the unmasking of the amino group, ready for the next cycle of peptide elongation .

Biochemical Pathways

The key biochemical pathway involved in the action of Z-Dbu(Fmoc) (S) is the peptide synthesis in SPPS . The compound plays a crucial role in the elongation of the peptide chain by protecting the amino group, allowing for the selective addition of amino acids . The removal of the Fmoc group then enables the continuation of the peptide synthesis process .

Pharmacokinetics

The efficiency of the fmoc deprotection process, which can be completed in less than a minute , is a critical factor influencing the overall speed and efficiency of the peptide synthesis process.

Result of Action

The result of the action of Z-Dbu(Fmoc) (S) is the successful synthesis of peptides with reduced contamination from deletion sequences . This is particularly important as these impurities can significantly affect the properties of the target peptide . The use of Z-Dbu(Fmoc) (S) has been demonstrated to be effective in synthesizing a variety of peptides, including those prone to aggregation and difficult sequences .

Action Environment

The action of Z-Dbu(Fmoc) (S) is influenced by the chemical environment in which the peptide synthesis takes place. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the type of resin used in SPPS, such as 2-chlorotrityl chloride resin, can also affect the efficiency of the Fmoc deprotection process .

Propriétés

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVOVLCIBZKIQ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583421 |

Source

|

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217471-94-7 |

Source

|

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)